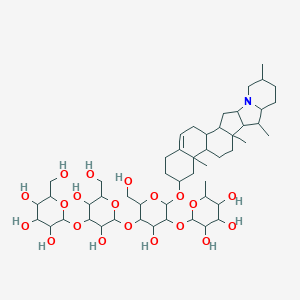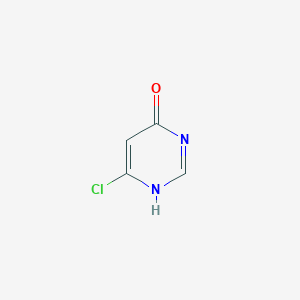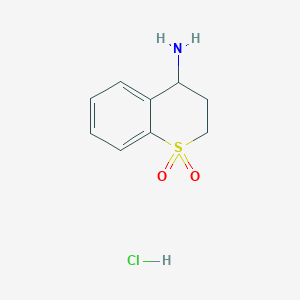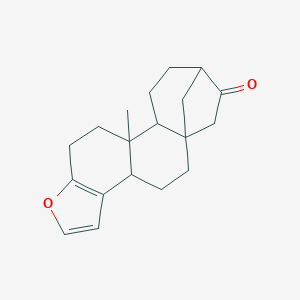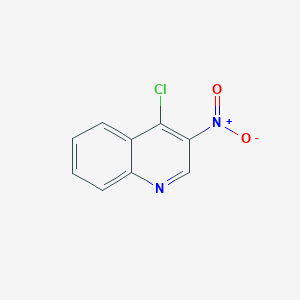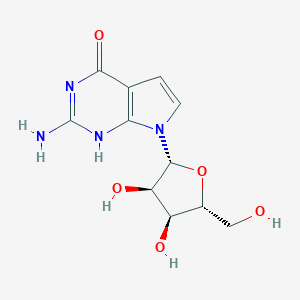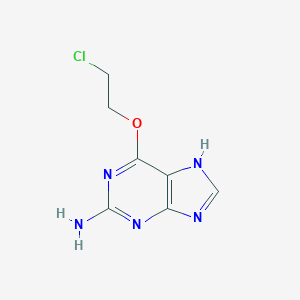
O(6)-(2-Chloroethyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O(6)-(2-Chloroethyl)guanine, also known as O6-Chloroethylguanine (O6-CEG), is a synthetic compound that has been widely used in scientific research for its unique properties. It is a DNA alkylating agent that can cause DNA damage and induce cell death.
Aplicaciones Científicas De Investigación
O6-CEG has been used in various scientific research applications, including cancer research, neurobiology, and toxicology. It is commonly used to induce DNA damage in cells and study the cellular response to DNA damage. O6-CEG has also been used to study the mechanisms of DNA repair and the role of DNA repair enzymes in maintaining genomic stability.
Mecanismo De Acción
O6-CEG acts as an alkylating agent by adding a chloroethyl group to the O6 position of guanine in DNA. This modification can cause DNA damage and interfere with DNA replication and transcription. The DNA damage induced by O6-CEG can lead to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of O6-CEG depend on the dose and duration of exposure. At low doses, O6-CEG can induce DNA damage and activate DNA repair pathways. At high doses, O6-CEG can cause irreversible DNA damage and cell death. O6-CEG has been shown to be toxic to both normal and cancer cells, with cancer cells being more sensitive to its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using O6-CEG in lab experiments is its ability to induce DNA damage in a controlled manner. This allows researchers to study the cellular response to DNA damage and the mechanisms of DNA repair. However, O6-CEG has some limitations, such as its toxicity to cells and the potential for off-target effects. Additionally, the use of O6-CEG requires careful handling and disposal due to its hazardous properties.
Direcciones Futuras
There are many future directions for the use of O6-CEG in scientific research. One area of interest is the development of new therapies for cancer that target the DNA repair pathways activated by O6-CEG. Another area of research is the use of O6-CEG in combination with other DNA-damaging agents to enhance their therapeutic effects. Additionally, the use of O6-CEG in neurobiology research may provide insights into the mechanisms of neurodegenerative diseases.
Métodos De Síntesis
O6-CEG can be synthesized by reacting guanine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of O6-CEG, which can be purified by column chromatography.
Propiedades
Número CAS |
100217-09-2 |
|---|---|
Nombre del producto |
O(6)-(2-Chloroethyl)guanine |
Fórmula molecular |
C7H8ClN5O |
Peso molecular |
213.62 g/mol |
Nombre IUPAC |
6-(2-chloroethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C7H8ClN5O/c8-1-2-14-6-4-5(11-3-10-4)12-7(9)13-6/h3H,1-2H2,(H3,9,10,11,12,13) |
Clave InChI |
VGKZFRLEZKOTCQ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCCl |
SMILES canónico |
C1=NC2=C(N1)C(=NC(=N2)N)OCCCl |
Otros números CAS |
100217-09-2 |
Sinónimos |
O(6)-(2-chloroethyl)guanine O(6)-2-CEG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)
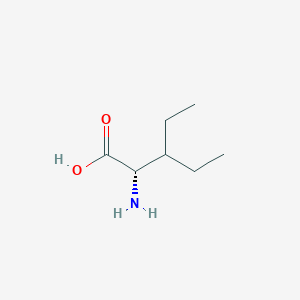
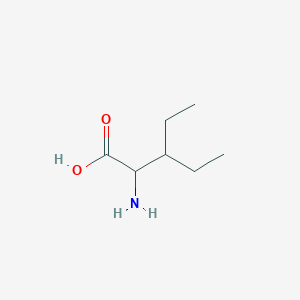
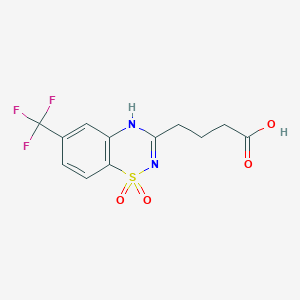

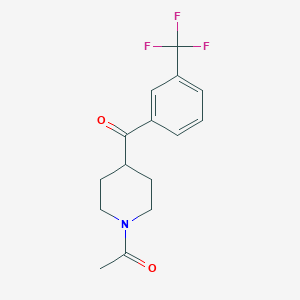
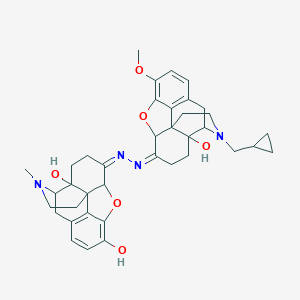
![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)
